POLY(DISPERSE RED 1 ACRYLATE)

Catalog No.
S1832683
CAS No.
139427-10-4
M.F
C9H19N3O
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(DISPERSE RED 1 ACRYLATE)

CAS Number

139427-10-4

Product Name

POLY(DISPERSE RED 1 ACRYLATE)

Molecular Formula

C9H19N3O

Molecular Weight

0

NLO polymer

Poly(Disperse Red 1 acrylate) (CAS: 139427-10-4) is a specialized side-chain azobenzene polymer that covalently integrates the high-dipole, nonlinear optical (NLO) Disperse Red 1 chromophore directly into an amorphous polyacrylate backbone . Characterized by a glass transition temperature (Tg) typically ranging from 79 °C to 97 °C depending on its molecular weight, this material serves as a primary benchmark precursor for fabricating surface relief gratings (SRGs) and photomechanical devices . By ensuring that the photoactive azo dye is chemically bound rather than physically mixed, the polymer enables highly efficient, reversible trans-cis-trans photoisomerization under visible light irradiation without the microcrystallization issues common to heavily doped matrices [1]. For procurement teams and materials scientists, this compound represents a ready-to-process precursor that guarantees high chromophore density, excellent solubility in chlorinated solvents, and high temporal stability for advanced optical and nanomechanical applications .

Attempting to substitute Poly(Disperse Red 1 acrylate) with generic guest-host systems—such as physically doping small-molecule Disperse Red 1 into a standard poly(methyl methacrylate) (PMMA) matrix—results in documented phase instability [1]. In physically doped systems, the azo molecules remain unanchored and migrate freely, which inevitably leads to phase separation, microcrystallization, and degradation of optical clarity at the high chromophore loadings (>20 wt%) required for strong electro-optic effects[1]. Furthermore, substituting the acrylate backbone with a methacrylate equivalent, such as Poly(Disperse Red 1 methacrylate), increases the rigidity of the polymer chain; this structural change measurably slows down the photoisomerization response rate and alters the erasure kinetics of holographic gratings [2]. Therefore, procuring the precise acrylate-bound side-chain polymer is necessary for workflows demanding rapid optical switching, permanent nanoscale surface modulation, and long-term phase stability under high-intensity laser irradiation [1].

Macroscopic Photomechanical Expansion Capability

When exposed to specific wavelengths of light, azobenzene polymers undergo trans-cis isomerization that requires localized free volume, leading to macroscopic material deformation. Poly(Disperse Red 1 acrylate) demonstrates a saturated photoexpansion effect of up to 17% at 25 °C under polarized laser irradiation[1]. In contrast, standard amorphous polymers or simple dye-doped guest-host matrices exhibit negligible macroscopic expansion because the unanchored dye molecules do not effectively couple their mechanical motion to the surrounding polymer matrix [2]. This high opto-mechanical coupling is directly tied to the covalently bound side-chain architecture.

Evidence DimensionLight-induced macroscopic film volume expansion
Target Compound DataPoly(Disperse Red 1 acrylate): Up to 17% photoexpansion at 25 °C
Comparator Or BaselineDoped guest-host azo systems: Negligible macroscopic expansion
Quantified Difference>15% absolute difference in photomechanical volume change
ConditionsThin films cast on silicon substrates, irradiated below Tg at 25 °C

This massive photoexpansion is critical for procuring materials intended for light-driven actuators, artificial muscles, and active nanomechanical switches.

Surface Relief Grating (SRG) Topographical Stability

The formation of Surface Relief Gratings (SRGs) requires the actual migration of polymer chains in response to an optical interference pattern. Poly(Disperse Red 1 acrylate) is capable of forming highly stable, indelible SRGs with topographical modulation depths ranging from 100 to over 200 nm at room temperature [1]. When attempting to use azo-dye-doped polymers (guest-host systems) as a substitute, grating formation is driven merely by the movement of the azobenzene molecules rather than the polymer backbone, resulting in structurally weak, unstable topographies that easily degrade[1]. The covalent linkage in the acrylate backbone ensures that the photo-driven force translates into permanent macroscopic chain migration.

Evidence DimensionSRG modulation depth and structural stability
Target Compound DataPoly(Disperse Red 1 acrylate): 100–200 nm stable topographical depth
Comparator Or BaselineAzo-dye-doped polymers: Weak, unstable gratings with minimal depth
Quantified DifferenceOrder-of-magnitude increase in stable modulation depth and structural permanence
ConditionsRoom temperature exposure to interfering visible laser beams (e.g., 488 nm)

Buyers developing diffractive optics or holographic storage must select the covalently bound acrylate to achieve permanent, high-contrast surface topographies.

Photoisomerization Response Kinetics vs. Methacrylate Analogs

The choice of polymer backbone directly dictates the free volume available for the trans-cis-trans isomerization of the pendant chromophores. Studies comparing Poly(Disperse Red 1 acrylate) to its close structural analog, Poly(Disperse Red 1 methacrylate) (and associated butyl methacrylate copolymers), reveal that the acrylate variant exhibits a measurably faster photo-response rate [1]. The absence of the alpha-methyl group in the acrylate backbone provides greater chain flexibility and a lower local steric barrier, facilitating more rapid alignment of the azobenzene groups under linearly polarized light [1].

Evidence DimensionPhotochemical trans-cis isomerization response rate
Target Compound DataPoly(Disperse Red 1 acrylate): Faster biexponential response rate
Comparator Or BaselinePoly(Disperse Red 1 methacrylate) copolymers: Slower response rate
Quantified DifferenceMeasurably faster temporal response due to lower steric hindrance
ConditionsIrradiation with linearly polarized argon ion laser in THF solution or thin film

For procurement in high-speed optical switching or real-time holography, the acrylate backbone is required to minimize optical response latency.

Phase Stability and Chromophore Loading Capacity

Achieving a high electro-optic coefficient requires maximizing the density of NLO chromophores in the material. Poly(Disperse Red 1 acrylate) allows for an effective chromophore loading equivalent to 100 mol% functionalization without suffering from phase separation, as every monomer unit contains a covalently attached dye molecule [1]. In contrast, attempting to load Disperse Red 1 into a standard PMMA matrix (guest-host formulation) typically results in severe microcrystallization and phase separation at loadings above 10–20 wt% [1]. This physical instability in doped systems limits the maximum achievable optical nonlinearity and degrades the optical transparency of the film over time.

Evidence DimensionMaximum stable chromophore loading without microcrystallization
Target Compound DataPoly(Disperse Red 1 acrylate): ~100 mol% stable functionalization
Comparator Or BaselineDR1-doped PMMA (Guest-Host): Phase separation typically >10-20 wt%
Quantified Difference5x to 10x higher stable chromophore density without phase separation
ConditionsThin film casting and long-term room temperature storage

Eliminates formulation bottlenecks for manufacturers, enabling the production of highly transparent, high-NLO-activity films with extended shelf lives.

Fabrication of Permanent Surface Relief Gratings (SRGs) and Diffractive Optics

Due to its ability to translate nanoscale photoisomerization into massive macroscopic chain migration, Poly(Disperse Red 1 acrylate) is a highly reliable precursor for writing permanent SRGs [1]. Unlike doped matrices that yield weak topographies, this polymer supports modulation depths exceeding 100-200 nm, making it ideal for manufacturing diffractive optical elements, waveguide couplers, and holographic data storage media [1].

Light-Driven Soft Robotics and Photomechanical Actuators

The up to 17% photoexpansion capability of this compound under ambient conditions enables direct light-to-work energy conversion [2]. It is highly recommended for R&D teams designing remote-controlled micro-actuators, artificial muscles, and adaptive optical surfaces where standard amorphous polymers fail to provide sufficient opto-mechanical coupling [2].

High-Speed Electro-Optic Modulators

For telecommunications and photonic integrated circuits, the high phase stability and rapid response kinetics of the acrylate backbone allow it to outperform both guest-host systems and methacrylate analogs [3]. The material allows for maximum chromophore density without microcrystallization, ensuring a stable and high electro-optic coefficient critical for fast optical switching [3].

Dates

Last modified: 08-15-2023

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